![molecular formula C16H19N5O4 B2614310 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine CAS No. 450345-85-4](/img/structure/B2614310.png)
6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine
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Overview
Description
“6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline” is a chemical compound with the CAS No. 4721-98-6 . It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 .
Synthesis Analysis
The synthesis of a related compound, “1-(6,7-dimethoxy-1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethanone”, involves the use of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, pyridine, and acetic anhydride . The reaction is stirred at 60 °C for 3 hours .Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline” includes 15 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 3 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis
“6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline” has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.55 .Scientific Research Applications
Synthesis of Complex Quinolines and Quinoline Derivatives
Research by Roberts et al. (1997) and (1996) demonstrated the transformation of 6,7-dimethoxy-4-methylquinoline into various quinoline derivatives, including nitro-acetal and 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinolines. These derivatives have potential applications in the synthesis of complex alkaloids and quinoline-based structures useful in medicinal chemistry (Roberts, Joule, Bros, & Álvarez, 1997) (Roberts, Álvarez, & Joule, 1996).
Development of Pyrimido[4,3-a]isoquinoline Derivatives
Granik et al. (1982) investigated the reactions of tetrahydroisoquinoline derivatives, leading to the formation of pyrimido[4,3-a]isoquinoline derivatives. This type of chemical reaction is vital for creating novel compounds that could have potential pharmaceutical applications (Granik, Knyazeva, Persianova, Solov’eva, & Glushkov, 1982).
Enantioselective Synthesis of Alkaloids
The work by Blank and Opatz (2011) showcased the controlled deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, leading to the synthesis of various alkaloids. This research highlights the importance of this compound in the enantioselective synthesis of complex organic structures (Blank & Opatz, 2011).
Exploration of Pyrimidine Derivatives
Abu‐Hashem and Youssef (2011) conducted research on synthesizing new pyrimidine derivatives using 6-nitropyrimidin-4-amine structures. These derivatives were evaluated for their analgesic and anti-inflammatory activities, indicating potential applications in developing new pharmaceuticals (Abu‐Hashem & Youssef, 2011).
Synthesis of Tetra- and Penta-Heterocyclic Compounds
Abdallah, Hassaneen, and Abdelhadi (2009) explored the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. Such synthetic methods are crucial for creating structurally diverse compounds with potential therapeutic properties (Abdallah, Hassaneen, & Abdelhadi, 2009).
Safety And Hazards
properties
IUPAC Name |
6-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-9-11-7-13(25-3)12(24-2)6-10(11)4-5-20(9)16-14(21(22)23)15(17)18-8-19-16/h6-9H,4-5H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYCHOKIBKTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=NC=NC(=C3[N+](=O)[O-])N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine |
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